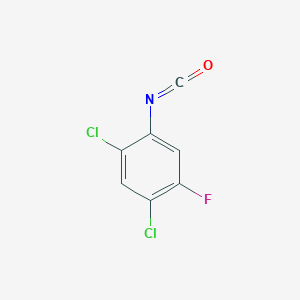
3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid is an organic compound that features a fluorine and nitro group attached to a phenyl ring, along with a keto group on a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid typically involves the nitration of a fluorinated aromatic compound followed by the introduction of a keto group. One common method involves the nitration of 2-fluorophenylacetic acid to introduce the nitro group at the para position. This is followed by oxidation to form the keto group on the propanoic acid chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The keto group can be further oxidized to form carboxylic acids or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(2-Fluoro-4-aminophenyl)-2-oxopropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acid derivatives.
Applications De Recherche Scientifique
3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.
Biological Studies: It can be used to study the effects of fluorinated and nitroaromatic compounds on biological systems, including their interactions with proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through interactions with its functional groups. The fluorine and nitro groups can enhance binding affinity and selectivity for certain biological targets, while the keto group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Fluoro-3-nitrophenyl)acetic acid: Similar structure but with an acetic acid backbone instead of a propanoic acid.
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A compound with a spirocyclic structure and similar functional groups.
Uniqueness
3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups and the propanoic acid backbone, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H6FNO5 |
|---|---|
Poids moléculaire |
227.15 g/mol |
Nom IUPAC |
3-(2-fluoro-4-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6FNO5/c10-7-4-6(11(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |
Clé InChI |
NXINTXOINDZMAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])F)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


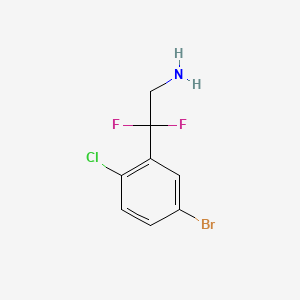
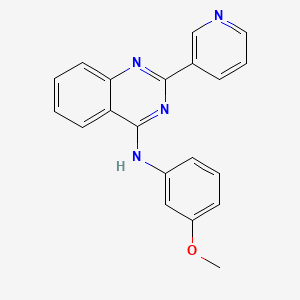

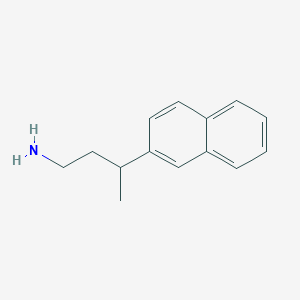

![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)
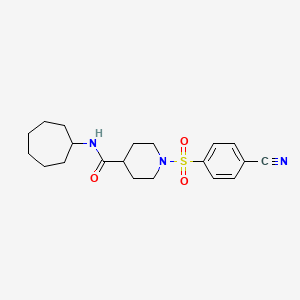

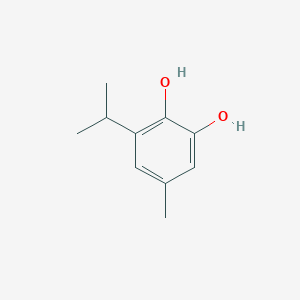
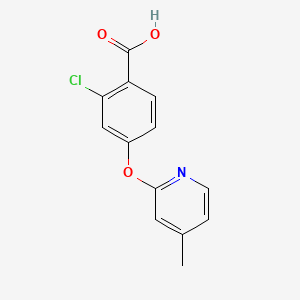
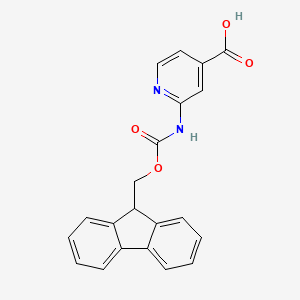
![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)
